Ethyl 3-(difluoromethoxy)-5-methylbenzoate
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Overview
Description
Ethyl 3-(difluoromethoxy)-5-methylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a difluoromethoxy group and a methyl group attached to a benzene ring, with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(difluoromethoxy)-5-methylbenzoate typically involves the esterification of 3-(difluoromethoxy)-5-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(difluoromethoxy)-5-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3-(difluoromethoxy)-5-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(difluoromethoxy)-5-methylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and specificity, leading to desired biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl benzoate
- Methyl benzoate
- Ethyl 4-methylbenzoate
Uniqueness
Ethyl 3-(difluoromethoxy)-5-methylbenzoate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12F2O3 |
---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
ethyl 3-(difluoromethoxy)-5-methylbenzoate |
InChI |
InChI=1S/C11H12F2O3/c1-3-15-10(14)8-4-7(2)5-9(6-8)16-11(12)13/h4-6,11H,3H2,1-2H3 |
InChI Key |
RRVSNFPMGUYELP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C)OC(F)F |
Origin of Product |
United States |
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